molecular formula C13H8N2 B1589646 1-Naphthylmalononitrile CAS No. 5518-09-2

1-Naphthylmalononitrile

Cat. No. B1589646
CAS RN: 5518-09-2
M. Wt: 192.22 g/mol
InChI Key: JSYNLGSYUCZAGV-UHFFFAOYSA-N
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Description

1-Naphthylmalononitrile (abbreviated as 1-NMN) is an organic compound with the chemical formula C11H9N. It is a colorless solid that is soluble in polar organic solvents and is used in various scientific research applications. 1-NMN is structurally related to the more commonly known compound, 2-naphthoic acid.

Scientific Research Applications

  • Anti-Corrosion Materials

    • Field : Material Science
    • Application : 1-Naphthylmalononitrile has been studied for its potential use in anti-corrosion materials .
    • Method : The study involved systematic analysis of 1-naphthols and how the type and position of a substituent influence the reactivity and properties .
    • Results : The study provided a new scope of 1-naphthols applicability by using them as anti-corrosion materials due to the high stability of the aromatic structure coupled with polarity given by the substituents .
  • Nonlinear Optical (NLO) Devices

    • Field : Optics and Photonics
    • Application : 1-Naphthylmalononitrile has been studied for its potential use in NLO devices .
    • Method : The study involved the analysis of different electron-directing groups and how they influence the reactivity and properties .
    • Results : The study found that 1-naphthols could be used as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
  • Hair Dyeing

    • Field : Cosmetology
    • Application : While not directly mentioned, 1-Naphthylmalononitrile could potentially be used in hair dye formulations .
    • Method : The study involved the analysis of nanoparticle-based dyes and their ability to penetrate well into hair follicles .
    • Results : The study suggested that nanoparticle-based dyes, due to their increased surface area, can penetrate well into hair follicles .
  • Pharmaceuticals and Pesticides

    • Field : Pharmaceutical and Agricultural Chemistry
    • Application : Malononitrile, a compound structurally similar to 1-Naphthylmalononitrile, is widely used in the synthesis of pharmaceuticals and pesticides . Therefore, it’s possible that 1-Naphthylmalononitrile could have similar applications.
    • Method : The unique reactivity of malononitrile promotes extensive applications of this reagent in organic chemistry, even compared to the use of other known CH-acids such as malonic and cyanoacetic esters .
    • Results : The study did not provide specific results for 1-Naphthylmalononitrile, but it highlighted the potential of malononitrile derivatives in the synthesis of pharmaceuticals and pesticides .
  • Organic Semiconductors

    • Field : Material Science and Electronics
    • Application : Malononitrile and its derivatives have been studied for their potential use in organic semiconductors .
    • Method : The study involved the analysis of malononitrile and its derivatives, focusing on their reactivity and properties .
    • Results : The study suggested that malononitrile and its derivatives could be used as organic semiconductors due to their unique reactivity .
  • Solvato-Chromic Dyes

    • Field : Dye Chemistry
    • Application : Malononitrile is used in the synthesis of solvato-chromic dyes , and it’s possible that 1-Naphthylmalononitrile could have similar applications.
    • Method : The study involved the synthesis of solvato-chromic dyes using malononitrile .
    • Results : The study suggested that malononitrile could be used in the synthesis of solvato-chromic dyes due to its unique reactivity .
  • Synthesis of Donor-Acceptor Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : 1-Naphthylmalononitrile could potentially be used in the synthesis of donor-acceptor heterocyclic compounds, which have recently attracted considerable attention due to their application in ultra-fast and ultra-sensitive molecular electronic devices and ultra-high density data storage .
    • Method : The study involved the synthesis of donor-acceptor heterocyclic compounds using malononitrile derivatives .
    • Results : The study suggested that malononitrile derivatives could be used in the synthesis of donor-acceptor heterocyclic compounds due to their unique reactivity .
  • Synthesis of Photo-Cross Linkable Main Chain Liquid Crystalline Polymers

    • Field : Polymer Chemistry
    • Application : 1-Naphthylmalononitrile could potentially be used in the synthesis of photo-cross linkable main chain liquid crystalline polymers .
    • Method : The study involved the synthesis of photo-cross linkable main chain liquid crystalline polymers using malononitrile derivatives .
    • Results : The study suggested that malononitrile derivatives could be used in the synthesis of photo-cross linkable main chain liquid crystalline polymers .
  • Synthesis of Electro-Optic (EO) Polymeric Materials

    • Field : Material Science and Photonics
    • Application : 1-Naphthylmalononitrile could potentially be used in the synthesis of electro-optic (EO) polymeric materials .
    • Method : The study involved the synthesis of EO polymeric materials using malononitrile derivatives .
    • Results : The study suggested that malononitrile derivatives could be used in the synthesis of EO polymeric materials due to their unique reactivity .

Safety And Hazards

It is considered harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures should be taken during handling .

  • Future Directions

    • Research on controlled drug delivery systems continues to evolve, and nanoparticles like 1-Naphthylmalononitrile may play a role in targeted drug delivery, diagnostics, and therapeutics .
  • properties

    IUPAC Name

    2-naphthalen-1-ylpropanedinitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H8N2/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JSYNLGSYUCZAGV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C=CC=C2C(C#N)C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H8N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10448030
    Record name 1-Naphthylmalononitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10448030
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    192.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-Naphthylmalononitrile

    CAS RN

    5518-09-2
    Record name 1-Naphthylmalononitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10448030
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-Naphthylmalononitrile
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    With stirring and cooling, 0.3 mol of 1-naphthylaceto-nitrile and then, dropwise, 0.6 mol of 2-chlorobenzyl thiocyanate are added to a solution of 0.65 mol of lithium diisopropylamide in benzene. After one hour, the reaction mixture is introduced into 1 l of 0.3 molar NaOH, and the mixture is allowed to stand for a while and then the two phases which are formed are separated. The aqueous solution is neutralized by adding hydrochloric acid and allowed to stand overnight. The precipitated product is filtered off with suction, dried and purified by recrystallization from ethanol.
    Quantity
    0.3 mol
    Type
    reactant
    Reaction Step One
    Quantity
    0.6 mol
    Type
    reactant
    Reaction Step One
    Quantity
    0.65 mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    1 L
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    12
    Citations
    E Ciganek - Journal of the American Chemical Society, 1967 - ACS Publications
    … (15) to 99 resulted in a very slow rearrangement to 1-naphthylmalononitrile (19), which was … 1-Naphthylmalononitrile was identified by comparison of its infrared spectrum with that of an …
    Number of citations: 89 pubs.acs.org
    Y Kubo, F Mori, K Komatsu, K Yoshida - Journal of the Chemical …, 1988 - pubs.rsc.org
    A novel type of naphthoquinone methide near-ir dye has been synthesized by condensing 1-naphthylmalononitrile or 1-naphthylcyanoacetamide with pN,N-dialkylaminoanilines in the …
    Number of citations: 13 pubs.rsc.org
    Y Kubo, F Mori, K Yoshida - Chemistry Letters, 1987 - journal.csj.jp
    New type of naphthoquinone methide near infrared dyes have been synthesized by condensing 1-naphthylmalononitrile or 1-naphthylcyanoacetamide with p-N,N-dialkylaminoaniline …
    Number of citations: 2 www.journal.csj.jp
    Y Kubo, K Yoshida, M Adachi… - Journal of the …, 1991 - ACS Publications
    … acetone-concd NH3 aqueous solution of 1-naphthylmalononitrile (1.31 mmol) and 4-diethylamino-2,6-dimethylaniline (2.61 mmol) at room temperature, an aqueous solution of (NH4)…
    Number of citations: 53 pubs.acs.org
    S Maedab - J. CHEM. SOC., CHEM. COMMUN, 1989 - Citeseer
    The introduction of an acetylamino group at the 2’-position in the aniline ring of a naphthoquinone methide dye produced a red shift with a large increase in the molecular extinction …
    Number of citations: 0 citeseerx.ist.psu.edu
    R Andreu, MJ Blesa, L Carrasquer, J Garín… - Journal of the …, 2005 - ACS Publications
    … The reaction of aldehydes 9a 14 and 9b 13 with phenyl- or 1-naphthylmalononitrile afforded extended derivatives 10 and 11, respectively. To the best of our knowledge, the reaction of …
    Number of citations: 95 pubs.acs.org
    H Mustroph, A Towns - Physical Sciences Reviews, 2021 - degruyter.com
    … Analogously to the streptomerocyanine dyes [12], replacing 1-naphthol by 1-naphthylmalononitrile resulting in 11 leads to a substantial bathochromic shift. …
    Number of citations: 2 www.degruyter.com
    Y Kubo, M Kuwana, K Yoshida, Y Tomotake… - Journal of the …, 1989 - pubs.rsc.org
    The introduction of an acetylamino group at the 2′-position in the aniline ring of a naphthoquinone methide dye produced a red shift with a large increase in the molecular extinction …
    Number of citations: 6 pubs.rsc.org
    TR Kelly, PN Kaul - The Journal of Organic Chemistry, 1983 - ACS Publications
    bohydrate precursors [L-rhamnose (3), 3 L-xylose (4) 4 567], have been reported, 5, 6 but they are low yield and quite lengthy by current standards, especially if the lack of complexity of …
    Number of citations: 76 pubs.acs.org
    Y Kubo - Journal of the Chemical Society, Perkin Transactions 1, 1994 - pubs.rsc.org
    New colourless naphthoquinone methide-type near-IR colour formers 1 have been synthesized, which immediately exhibit intense absorption in the near-IR region upon oxidation by p-…
    Number of citations: 4 pubs.rsc.org

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